molecular formula C11H9NO6 B13672965 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate

2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate

Cat. No.: B13672965
M. Wt: 251.19 g/mol
InChI Key: BYTXJVDUWGLIRW-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is a chemical compound with the molecular formula C11H9NO6 and a molecular weight of 251.19 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and a dihydroxybenzoate moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate involves its ability to form stable covalent linkages with other molecules. This is primarily due to the reactivity of the NHS ester group, which reacts with amines to form amide bonds. This property makes it useful in bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biological and medical research.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-dihydroxybenzoate

InChI

InChI=1S/C11H9NO6/c13-6-1-2-7(8(14)5-6)11(17)18-12-9(15)3-4-10(12)16/h1-2,5,13-14H,3-4H2

InChI Key

BYTXJVDUWGLIRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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